molecular formula C4H12NO3+ B8782720 Tris-hydroxymethyl-methyl-ammonium CAS No. 14433-29-5

Tris-hydroxymethyl-methyl-ammonium

Cat. No. B8782720
CAS RN: 14433-29-5
M. Wt: 122.14 g/mol
InChI Key: DRDCQJADRSJFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735602B2

Procedure details

In another embodiment of the present invention, there is provided a process for preparing the organic amine salt of formula III, comprising: (a) reacting D-isoglutamyl-D-tryptophan in water with an organic amine in water wherein the organic amine is tert-butylamine or N-methylglucamine or tromethamine; and (b) concentrating the solution by co-evaporating with isopropanol; adding of acetone to cause the precipitate of the salt; recovering the precipitate thereof; and vacuum drying the product to obtain the organic ammonium salt of formula III wherein A is tert-butylammonium or tris(hydroxymethyl)methylammonium or methyl-(2,3,4,5,6-pentahydroxy-hexyl)-ammonium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
D-isoglutamyl-D-tryptophan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
N[C@@H](C(=O)N)CC[C:5]([NH:7][C@@H:8](C(O)=O)CC1C2C(=CC=CC=2)NC=1)=[O:6].[C:25]([NH2:29])([CH3:28])([CH3:27])[CH3:26].[CH3:30][NH:31][CH2:32][C@@H:33]([C@H:35]([C@@H:37]([C@@H:39]([CH2:41][OH:42])[OH:40])[OH:38])[OH:36])[OH:34].NC([CH2:49][OH:50])(CO)CO>O>[C:25]([NH3+:29])([CH3:28])([CH3:27])[CH3:26].[OH:34][CH2:33][N+:7]([CH2:49][OH:50])([CH2:5][OH:6])[CH3:8].[CH3:30][NH2+:31][CH2:32][CH:33]([OH:34])[CH:35]([OH:36])[CH:37]([OH:38])[CH:39]([OH:40])[CH2:41][OH:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
D-isoglutamyl-D-tryptophan
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C12)C(=O)O)C(N)=O
Step Nine
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In another embodiment of the present invention, there is provided a process
CONCENTRATION
Type
CONCENTRATION
Details
and (b) concentrating the solution by co-evaporating with isopropanol
ADDITION
Type
ADDITION
Details
adding of acetone
CUSTOM
Type
CUSTOM
Details
recovering the precipitate
CUSTOM
Type
CUSTOM
Details
and vacuum drying the product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)[NH3+]
Name
Type
product
Smiles
OC[N+](C)(CO)CO
Name
Type
product
Smiles
C[NH2+]CC(C(C(C(CO)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08735602B2

Procedure details

In another embodiment of the present invention, there is provided a process for preparing the organic amine salt of formula III, comprising: (a) reacting D-isoglutamyl-D-tryptophan in water with an organic amine in water wherein the organic amine is tert-butylamine or N-methylglucamine or tromethamine; and (b) concentrating the solution by co-evaporating with isopropanol; adding of acetone to cause the precipitate of the salt; recovering the precipitate thereof; and vacuum drying the product to obtain the organic ammonium salt of formula III wherein A is tert-butylammonium or tris(hydroxymethyl)methylammonium or methyl-(2,3,4,5,6-pentahydroxy-hexyl)-ammonium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
D-isoglutamyl-D-tryptophan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
N[C@@H](C(=O)N)CC[C:5]([NH:7][C@@H:8](C(O)=O)CC1C2C(=CC=CC=2)NC=1)=[O:6].[C:25]([NH2:29])([CH3:28])([CH3:27])[CH3:26].[CH3:30][NH:31][CH2:32][C@@H:33]([C@H:35]([C@@H:37]([C@@H:39]([CH2:41][OH:42])[OH:40])[OH:38])[OH:36])[OH:34].NC([CH2:49][OH:50])(CO)CO>O>[C:25]([NH3+:29])([CH3:28])([CH3:27])[CH3:26].[OH:34][CH2:33][N+:7]([CH2:49][OH:50])([CH2:5][OH:6])[CH3:8].[CH3:30][NH2+:31][CH2:32][CH:33]([OH:34])[CH:35]([OH:36])[CH:37]([OH:38])[CH:39]([OH:40])[CH2:41][OH:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
D-isoglutamyl-D-tryptophan
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C12)C(=O)O)C(N)=O
Step Nine
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In another embodiment of the present invention, there is provided a process
CONCENTRATION
Type
CONCENTRATION
Details
and (b) concentrating the solution by co-evaporating with isopropanol
ADDITION
Type
ADDITION
Details
adding of acetone
CUSTOM
Type
CUSTOM
Details
recovering the precipitate
CUSTOM
Type
CUSTOM
Details
and vacuum drying the product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)[NH3+]
Name
Type
product
Smiles
OC[N+](C)(CO)CO
Name
Type
product
Smiles
C[NH2+]CC(C(C(C(CO)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.